2-Chloro-3,5-dibromopyridine

Overview

Description

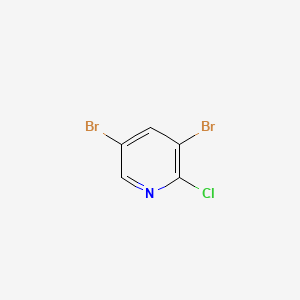

2-Chloro-3,5-dibromopyridine: is an organic compound with the molecular formula C5H2Br2ClN and a molecular weight of 271.34 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the pyridine ring, specifically at the 3, 5, and 2 positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dibromopyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetic acid, and the temperature is maintained at a moderate level to ensure the selective bromination at the 3 and 5 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dibromopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide (DMF), are typical.

Major Products Formed:

Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Biaryl compounds or other complex aromatic structures.

Reduction: 2-Chloro-3,5-dihydropyridine or fully reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 2-Chloro-3,5-dibromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: The compound is employed in the production of specialty chemicals and advanced materials. It is also used in the synthesis of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dibromopyridine in biological systems involves its interaction with specific molecular targets. The presence of halogen atoms enhances its ability to form halogen bonds with biological macromolecules, potentially affecting their function . The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids .

Comparison with Similar Compounds

2-Chloro-3,5-dinitropyridine: Similar in structure but contains nitro groups instead of bromine atoms.

2,5-Dibromopyridine: Lacks the chlorine atom at the 2 position.

2-Chloro-5-bromopyridine: Contains only one bromine atom at the 5 position.

Uniqueness: 2-Chloro-3,5-dibromopyridine is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for selective functionalization and diverse chemical transformations .

Biological Activity

2-Chloro-3,5-dibromopyridine is a halogenated pyridine derivative characterized by its unique structure, which includes two bromine atoms and one chlorine atom. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity patterns.

- Molecular Formula : CHBrClN

- Molecular Weight : Approximately 271.34 g/mol

The presence of halogen substituents in this compound enhances its reactivity, allowing it to serve as a versatile building block in organic synthesis and potentially influencing its biological interactions .

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and selectivity towards specific biological targets, suggesting potential applications in drug development.

Key Biological Activities

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain metabolic pathways, although specific targets remain under investigation.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, warranting further exploration of this compound's potential in this area .

- Cytotoxicity : Some derivatives of dibromopyridines have shown cytotoxic effects against cancer cell lines, indicating a potential for anticancer applications .

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The findings suggested that the compound could inhibit specific enzymes at micromolar concentrations, indicating a potential mechanism for therapeutic applications .

Case Study 2: Antimicrobial Activity

In a comparative study of halogenated pyridines, this compound was tested against a panel of bacterial strains. Results showed moderate antimicrobial activity, particularly against Gram-positive bacteria. This suggests its potential use as a template for developing new antimicrobial agents .

Synthesis Routes

The synthesis of this compound typically involves bromination reactions. Common methods include:

- Bromination of 2-chloropyridine using elemental bromine or N-bromosuccinimide (NBS) as the brominating agent.

- Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Bromo-2-chloropyridine | One bromine and one chlorine | Often used as a precursor in various syntheses |

| 3-Bromo-2-chloropyridine | One bromine and one chlorine | Exhibits different reactivity patterns compared to dibromopyridines |

| 3,5-Dibromo-2-fluoropyridine | Two bromines and one fluorine | Enhanced reactivity due to fluorine's electronegativity |

The unique arrangement of halogens in this compound allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in both synthetic chemistry and biological applications .

Properties

IUPAC Name |

3,5-dibromo-2-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2ClN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSICVOJSJMFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355734 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40360-47-2 | |

| Record name | 2-Chloro-3,5-dibromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary method of synthesis for 2-chloro-3,5-dibromopyridine as described in the research?

A1: The research paper describes the synthesis of this compound through the reaction of 3,5-dibromopyridine-N-oxide with sulfuryl chloride at 120°C. This reaction primarily yields this compound, along with a significant amount of 4-chloro-3,5-dibromopyridine as a byproduct [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.